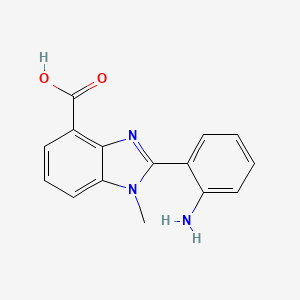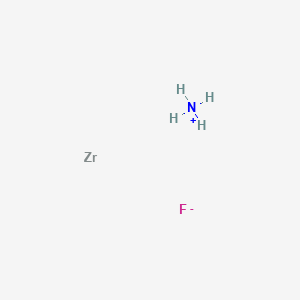
Dimethyl(2-cyanophenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-cyanophenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(2-cyanophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-cyanophenyl)silyl chloride in the presence of water or a mild base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(Cl)(C}_6\text{H}_4\text{CN)} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)(C}_6\text{H}_4\text{CN)} + \text{HCl} ]
Another method involves the oxidation of dimethyl(2-cyanophenyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrolysis of dimethyl(2-cyanophenyl)silyl chloride, utilizing automated reactors to control reaction conditions and ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-cyanophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides such as chlorides or bromides, in the presence of a base.
Major Products Formed
Oxidation: Silanones.
Reduction: Dimethyl(2-aminophenyl)silanol.
Substitution: Various substituted silanols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl(2-cyanophenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(2-cyanophenyl)silanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent bonding with electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a 2-cyanophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a 2-cyanophenyl group.
Dimethyl(2-aminophenyl)silanol: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Dimethyl(2-cyanophenyl)silanol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
609353-72-2 |
|---|---|
Fórmula molecular |
C9H11NOSi |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3 |
Clave InChI |
FLVGHLHPDYCMTD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)



![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)



![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
